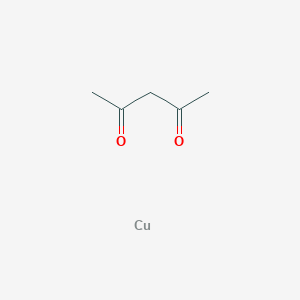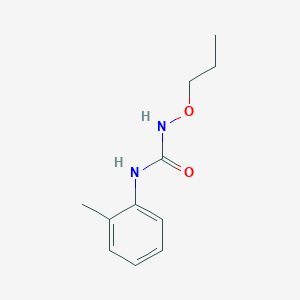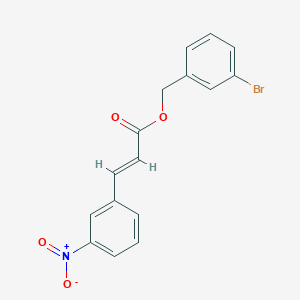
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole, also known as PBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBTP is a triazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
科学的研究の応用
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to have insecticidal properties and has been used as a pesticide to control pests in crops. In medicine, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been studied for its potential anticancer properties and has been found to inhibit the growth of cancer cells in vitro. In materials science, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been used as a ligand in the synthesis of metal complexes for catalytic applications.
作用機序
The mechanism of action of 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole is not fully understood, but it is believed to act through the inhibition of certain enzymes or proteins in the target organism or cell. In insects, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to inhibit acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. In cancer cells, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to inhibit the activity of certain proteins that are involved in cell growth and division.
Biochemical and Physiological Effects:
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to have various biochemical and physiological effects, depending on the target organism or cell. In insects, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to cause paralysis and death by inhibiting the nervous system. In cancer cells, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has been found to have low toxicity in mammalian cells, making it a potential candidate for further development as an anticancer agent.
実験室実験の利点と制限
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has several advantages for lab experiments, including its ease of synthesis, low toxicity in mammalian cells, and potential applications in various fields. However, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to use in certain experiments. In addition, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has not been extensively studied in vivo, and further research is needed to fully understand its potential applications and limitations.
将来の方向性
There are several future directions for further research on 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole, including its potential applications in drug development, materials science, and agriculture. In drug development, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole could be further studied for its potential anticancer properties and used as a lead compound for the synthesis of new anticancer agents. In materials science, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole could be further studied as a ligand for the synthesis of metal complexes with potential catalytic applications. In agriculture, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole could be further studied for its insecticidal properties and used as a pesticide to control pests in crops. Further research is needed to fully understand the potential applications and limitations of 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole in these fields.
Conclusion:
In conclusion, 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole can be synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole has potential applications in drug development, materials science, and agriculture, and further research is needed to fully understand its potential applications and limitations in these fields.
合成法
5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole can be synthesized through various methods, including the reaction of 3-phenoxybenzyl chloride with potassium thioacetate to form 3-phenoxybenzylthioacetate, which is then reacted with propylhydrazine to form 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole. Another method involves the reaction of 3-phenoxybenzyl bromide with potassium thiocyanate, followed by the reaction with propylhydrazine to form 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole. These methods have been reported in scientific literature and have been used to synthesize 5-((3-phenoxybenzyl)thio)-3-propyl-1H-1,2,4-triazole for research purposes.
特性
分子式 |
C18H19N3OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
3-[(3-phenoxyphenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C18H19N3OS/c1-2-7-17-19-18(21-20-17)23-13-14-8-6-11-16(12-14)22-15-9-4-3-5-10-15/h3-6,8-12H,2,7,13H2,1H3,(H,19,20,21) |
InChIキー |
MWFORWRRQCOLCY-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NN1)SCC2=CC(=CC=C2)OC3=CC=CC=C3 |
正規SMILES |
CCCC1=NC(=NN1)SCC2=CC(=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Dimethylamino)propyl]-7-fluoro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241391.png)

![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)
![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)

![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)